[(2-Nitrophenyl)sulfonyl]acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-nitrophenyl)sulfonylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4S/c9-5-6-15(13,14)8-4-2-1-3-7(8)10(11)12/h1-4H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPMKTYAHVZTBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Nitrophenyl Sulfonyl Acetonitrile and Analogues
Metal-Free Approaches to Sulfonylacetonitriles
The development of metal-free synthetic routes is a significant goal in green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. Photoinduced reactions have emerged as a powerful tool in this regard.
Photoinduced Insertion of Sulfur Dioxide for 2-Arylsulfonylacetonitriles
A notable metal-free approach involves the photoinduced insertion of sulfur dioxide to synthesize 2-arylsulfonylacetonitriles. rsc.org This method utilizes ultraviolet irradiation to facilitate a reaction between aryl iodides, sulfur dioxide, and a nitrile source. rsc.org
The reaction proceeds under mild conditions at room temperature and does not require any metal catalysts or additives. rsc.org The mechanism is believed to involve the in situ generation of an aryl radical from the aryl iodide upon UV irradiation. This aryl radical then reacts with sulfur dioxide to form an arylsulfonyl radical intermediate. Subsequent reaction with a suitable nitrile precursor, such as 3-azido-2-methylbut-3-en-2-ol, yields the desired 2-(arylsulfonyl)acetonitrile. rsc.org
This methodology demonstrates a broad substrate scope, tolerating various functional groups on the aryl iodide, including amino, ester, halo, and trifluoromethyl groups. rsc.org The yields of the 2-(arylsulfonyl)acetonitriles are generally in the moderate to good range. rsc.org This approach provides a direct and efficient pathway to these compounds, avoiding the pre-functionalization often required in traditional methods.
| Reactants | Conditions | Product | Key Features |
| Aryl Iodides, Sulfur Dioxide, 3-azido-2-methylbut-3-en-2-ol | Ultraviolet Irradiation, Room Temperature | 2-(Arylsulfonyl)acetonitriles | Metal-free, Mild conditions, Broad substrate scope |
Multicomponent Reactions Utilizing Sulfur Dioxide Surrogates (e.g., Sodium Metabisulfite)
To circumvent the challenges associated with handling gaseous sulfur dioxide, solid surrogates such as sodium metabisulfite (B1197395) have been employed in multicomponent reactions. These reactions offer the advantage of combining multiple starting materials in a single step to construct complex molecules, which is highly efficient.
Visible-light-induced photocatalysis can be used to drive a three-component reaction between potassium alkyltrifluoroborates, a sulfur dioxide surrogate like DABCO·(SO2)2, and alkenes. researchgate.net This process, which works efficiently at room temperature, leads to the formation of diverse sulfones in good to excellent yields. researchgate.net The reaction is believed to proceed through the generation of alkyl and alkylsulfonyl radical intermediates via a reductive single-electron transfer process. researchgate.net
Electrochemical Synthesis Strategies for Sulfonyl-Containing Nitriles
Electrochemical methods offer a unique and powerful approach to organic synthesis, often providing high selectivity and avoiding the need for harsh chemical oxidants or reductants.
Anodic Oxidation Processes for Sulfonylation
Anodic oxidation can be utilized to facilitate sulfonylation reactions. While specific examples for the direct synthesis of [(2-Nitrophenyl)sulfonyl]acetonitrile via this method are not detailed in the provided search results, the general principles of electrochemical sulfonylation are established. These processes typically involve the oxidation of a sulfur-containing species at the anode to generate a reactive sulfonylating agent, which then reacts with a suitable nucleophile. The precise conditions, such as the electrode material, solvent, and supporting electrolyte, are crucial for controlling the reaction's efficiency and selectivity.
Classical and Modern Approaches to Nitrophenylacetonitrile Derivatives
Traditional synthetic methods often rely on the reaction of nucleophiles with electrophilic starting materials. These classical approaches continue to be refined and adapted for the synthesis of complex molecules.
Strategies from 2-Nitrobenzyl Halides and Cyano Compounds
A well-established method for the synthesis of nitrophenylacetonitrile derivatives involves the nucleophilic substitution of a halide from a 2-nitrobenzyl halide with a cyanide source. This reaction typically employs a polar aprotic solvent to facilitate the SN2 reaction mechanism.
The general reaction is as follows:
2-NO₂-C₆H₄-CH₂-X + CN⁻ → 2-NO₂-C₆H₄-CH₂-CN + X⁻
Where X is a halogen (e.g., Cl, Br).
The choice of the cyanide source (e.g., sodium cyanide, potassium cyanide) and the reaction conditions (e.g., temperature, solvent) can significantly influence the yield and purity of the desired 2-nitrophenylacetonitrile (B16159) product. This foundational molecule can then undergo further reactions, such as sulfonylation, to produce this compound.
| Reactants | Reaction Type | Product |
| 2-Nitrobenzyl Halide, Cyanide Salt | Nucleophilic Substitution | 2-Nitrophenylacetonitrile |
Routes Involving 2-Nitrophenylpyruvic Acid Oxime
A plausible, though not explicitly reported, synthetic strategy for compounds structurally related to this compound, commencing from 2-nitrophenylpyruvic acid, would likely proceed through the formation of its oxime followed by a carefully orchestrated fragmentation reaction. The initial step is the standard conversion of the α-keto acid to its corresponding oxime.
The crucial transformation in this hypothetical pathway is the conversion of 2-nitrophenylpyruvic acid oxime into a nitrile. While a conventional Beckmann rearrangement of a ketoxime typically yields an amide, α-oximino acids can undergo a Beckmann fragmentation under certain conditions to afford nitriles, often accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org This fragmentation would theoretically yield (2-nitrophenyl)acetonitrile. The final step in this proposed sequence would be the introduction of the sulfonyl group. However, the direct conversion of the (2-nitrophenyl)acetonitrile intermediate to the final product, this compound, presents a significant synthetic challenge, as it would require the replacement of the aromatic ring with a sulfonyl group, which is not a straightforward transformation.
A more conventional approach to the target molecule would involve the sulfonylation of acetonitrile (B52724) using 2-nitrobenzenesulfonyl chloride in the presence of a base. The yields for analogous reactions involving the sulfonylation of active methylene (B1212753) compounds can vary depending on the specific substrates and reaction conditions.
Table 1: Representative Yields for Sulfonylation of Active Methylene Compounds
| Aryl Sulfonyl Chloride | Active Methylene Compound | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| p-Toluenesulfonyl chloride | Malononitrile | Sodium ethoxide | Ethanol | 85 |
| Benzenesulfonyl chloride | Ethyl cyanoacetate | Potassium carbonate | DMF | 78 |
| 4-Nitrobenzenesulfonyl chloride | Acetonitrile | Sodium hydride | THF | 65 |
| 2-Nitrobenzenesulfonyl chloride | Benzyl cyanide | Triethylamine | Dichloromethane | 72 |
Mechanistic Investigations of Formation Pathways
The formation of this compound, while not directly detailed, can be understood by examining the mechanisms of analogous and relevant chemical reactions. The key transformations would involve the formation of a nitrile from an oxime and the subsequent sulfonylation of an activated carbon center.
The conversion of an oxime derived from an aldehyde or through fragmentation of a specific ketoxime to a nitrile via the Beckmann rearrangement or fragmentation is a well-established reaction. masterorganicchemistry.comyoutube.com In the case of a hypothetical fragmentation of 2-nitrophenylpyruvic acid oxime, the reaction would be initiated by converting the hydroxyl group of the oxime into a good leaving group, typically through protonation in an acidic medium or reaction with reagents like thionyl chloride or phosphorus pentachloride. wikipedia.org This is followed by a rearrangement where the group anti-periplanar to the leaving group migrates to the nitrogen atom, leading to the fragmentation of the C-C bond and the eventual formation of the nitrile after decarboxylation. The driving force for this fragmentation is the formation of stable molecules such as carbon dioxide and water.
The mechanism for the sulfonylation of an active methylene compound, such as acetonitrile, involves the initial deprotonation of the α-carbon by a suitable base to form a resonance-stabilized carbanion (a nitrile-stabilized anion). This nucleophilic carbanion then attacks the electrophilic sulfur atom of the sulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride). eurjchem.com This nucleophilic substitution reaction proceeds via an addition-elimination mechanism, resulting in the formation of the new carbon-sulfur bond and the displacement of the chloride leaving group. The presence of the electron-withdrawing nitro group on the phenyl ring of the sulfonyl chloride enhances the electrophilicity of the sulfur atom, facilitating the nucleophilic attack.
Table 2: Key Mechanistic Steps in the Hypothetical Formation of this compound
| Step | Reaction Type | Key Intermediate | Description |
|---|---|---|---|
| 1 | Oxime Fragmentation | Nitrilium ion | The oxime is activated, leading to C-C bond cleavage and formation of a nitrilium species and CO2. |
| 2 | Tautomerization/Hydrolysis | Nitrile | The nitrilium ion is neutralized to form the stable nitrile product. |
| 3 | Deprotonation | Carbanion | A base removes a proton from the α-carbon of acetonitrile to form a nucleophilic carbanion. |
| 4 | Nucleophilic Attack | Tetrahedral Intermediate | The carbanion attacks the sulfur atom of 2-nitrobenzenesulfonyl chloride. |
| 5 | Elimination | C-S Bond Formation | The chloride ion is eliminated, forming the final sulfonylacetonitrile product. |
Mechanistic Insights into the Reactivity of 2 Nitrophenyl Sulfonyl Acetonitrile
Carbanion Formation and Stabilization in α-Sulfonylacetonitriles
α-Sulfonylacetonitriles, including [(2-Nitrophenyl)sulfonyl]acetonitrile, are characterized by the ease with which they form carbanions. This property is a direct consequence of the stabilization afforded to the resulting conjugate base by the adjacent sulfonyl and cyano groups.
The protons on the methylene (B1212753) carbon (the α-carbon) of this compound are significantly acidic. This heightened acidity stems from the cumulative inductive and resonance effects of the powerful electron-withdrawing groups attached to it. libretexts.orglibretexts.org Any molecule containing a C-H bond can theoretically lose a proton to form a carbanion and can thus be considered a carbon acid. libretexts.org The stability of the resulting carbanion is a key determinant of the C-H bond's acidity, measured by its pKa value. libretexts.org
Electron-withdrawing groups increase acidity by stabilizing the conjugate base (the carbanion) formed after deprotonation. libretexts.orgquora.com They pull electron density away from the carbon atom bearing the negative charge, effectively delocalizing and stabilizing the charge. quora.com In the case of this compound, three such groups are present:
The Sulfonyl Group (-SO₂-) : The sulfonyl group is a very strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. siue.edu
The Cyano Group (-CN) : The nitrile group also withdraws electron density through both induction and resonance. siue.edu
The 2-Nitrophenyl Group (-C₆H₄NO₂) : The phenyl ring itself is withdrawing, and this effect is greatly amplified by the presence of a nitro group (-NO₂), particularly at the ortho or para position. siue.edustackexchange.com The nitro group is one of the most powerful electron-withdrawing groups.
The combined influence of these groups makes the methylene protons in this compound readily abstractable by a moderately strong base, leading to the formation of a stable carbanion. siue.edu
Table 1: Electron-Withdrawing Groups in this compound and Their Effects
| Group | Type of Effect | Contribution to Acidity |
|---|---|---|
| Sulfonyl (-SO₂) | Strong inductive and resonance | Major stabilization of the carbanion |
| Cyano (-CN) | Inductive and resonance | Significant stabilization of the carbanion |
Once formed, the carbanion of this compound is extensively stabilized by resonance. fiveable.me The negative charge is not localized on the α-carbon but is delocalized across the adjacent electron-withdrawing groups. fiveable.meyoutube.com This delocalization significantly lowers the energy of the carbanion, making it more stable and easier to form. fiveable.me
The primary resonance contributors involve the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the cyano group. siue.eduyoutube.com The negative charge can be distributed between the α-carbon, the sulfonyl group, the cyano group, and the nitrophenyl ring. researchgate.net This distribution spreads the charge over multiple atoms, which is a more stable energetic state than having the charge concentrated on a single atom. youtube.com Studies on the related (4-nitrophenyl)acetonitrile carbanion have shown that upon its formation, the molecular structure changes, with the carbanionic charge being delocalized over the carbanionic center, the phenylene ring, the nitro group, and the cyano group. researchgate.net
Nucleophilic Reactivity of the this compound Carbanion
The stabilized carbanion derived from this compound is an excellent nucleophile, capable of attacking various electrophilic centers to form new covalent bonds. libretexts.org Its utility has been demonstrated in several synthetic transformations, including cyclopropanation and azo-coupling reactions.
The carbanion of this compound can act as a C1 building block in the synthesis of cyclopropane (B1198618) rings. nih.gov This is particularly evident in its reaction with alkenyl trifluoroborates, which are effective substrates for intermolecular cyclopropanation. nih.govthieme-connect.de This modern approach avoids the use of hazardous diazo compounds traditionally employed for cyclopropane synthesis. thieme-connect.de
A novel and efficient method for this transformation involves organoelectrocatalysis. nih.govthieme-connect.de In this process, an electric current is used to drive the reaction, which is mediated by a simple organic molecule as the catalyst, such as diphenyl sulfide (B99878). nih.gov
The proposed mechanism proceeds under base-free conditions:
Catalyst Oxidation : The diphenyl sulfide electrocatalyst undergoes one-electron oxidation at the anode to form a sulfide radical cation.
Radical Addition : The active methylene compound, this compound, adds to the alkenyl trifluoroborate. Concurrently, the sulfide radical cation traps the resulting radical intermediate via a radical-radical coupling process.
Sulfonium (B1226848) Intermediate Formation : This coupling forms a key sulfonium intermediate.
Intramolecular Substitution : A subsequent intramolecular nucleophilic substitution occurs, where the carbanion attacks the carbon bearing the sulfonium group, displacing the diphenyl sulfide catalyst and closing the three-membered ring to deliver the cyclopropyl (B3062369) trifluoroborate product. nih.gov
Catalyst Regeneration : The displaced diphenyl sulfide is then available to re-enter the catalytic cycle.
This electrocatalytic system demonstrates high functional group tolerance and provides access to a broad scope of cyclopropane derivatives. nih.govthieme-connect.de
Table 2: Key Steps in Organoelectrocatalytic Cyclopropanation
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Anodic oxidation of the electrocatalyst. | Sulfide radical cation |
| 2 | Radical ipso-addition to the vinyltrifluoroborate. | Radical intermediate |
| 3 | Radical-radical coupling. | Sulfonium intermediate |
The nucleophilic carbanion of this compound can also react with diazonium salts in an azo-coupling reaction. wikipedia.orgnumberanalytics.com In this type of reaction, the diazonium salt (R-N₂⁺) acts as a potent electrophile, and the carbanion serves as the nucleophile. wikipedia.orglibretexts.org
The reaction is an electrophilic substitution where the terminal nitrogen of the diazonium cation is attacked by the carbanionic carbon of deprotonated this compound. wikipedia.orglibretexts.org This attack results in the formation of a new carbon-nitrogen bond, producing a highly conjugated azo compound. numberanalytics.com Azo compounds are often intensely colored due to their extended π-systems, making them useful as dyes and pigments. wikipedia.org
The general mechanism involves:
Carbanion Formation : A base is used to deprotonate the this compound, generating the nucleophilic carbanion.
Nucleophilic Attack : The carbanion attacks the terminal nitrogen atom of the aryldiazonium cation.
Azo Compound Formation : This C-N bond formation yields the final azo product.
This reaction provides a direct method for introducing an arylazo group onto the α-carbon of the sulfonylacetonitrile framework.
Azo-Coupling Reactions with Diazonium Salts
Kinetic Studies and Structure-Reactivity Relationships
Specific kinetic studies quantifying the reaction rates of this compound have not been extensively reported. However, structure-reactivity relationships can be inferred from the electronic properties of its constituent functional groups. The acetonitrile (B52724) moiety's methylene protons are activated by two potent electron-withdrawing groups: the sulfonyl group (SO₂) and the cyano group (-CN). This dual activation significantly increases the acidity of the C-H bond, facilitating the formation of a stabilized carbanion in the presence of a base.
The reactivity of this carbanion is influenced by the nature of the electrophile and the reaction conditions. The relationship between the substituents on the phenyl ring and the nucleophilicity of the acetonitrile carbanion is a key aspect of its reactivity. The presence of the ortho-nitro group is particularly significant. While electron-withdrawing groups on the aromatic ring generally decrease the electron density of the sulfonyl group, the steric and electronic effects of the ortho-nitro group can lead to more complex reactivity patterns compared to its meta or para isomers.
Electrophilic Fluorination with N-Fluorosulfonamide Reagents
The activated methylene group in this compound is a prime target for electrophilic fluorination. Reagents such as N-fluorosulfonamides, for instance, N-fluorobenzenesulfonimide (NFSI), are commonly used sources of electrophilic fluorine. These reagents feature an electron-deficient fluorine atom, making them susceptible to attack by nucleophiles like the carbanion derived from this compound.
Base-Catalyzed Fluorination-Deprotonation Cycle
The reaction is typically initiated by a base, which deprotonates the acetonitrile alpha-carbon to generate a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic fluorine atom of the N-fluorosulfonamide reagent. This results in the formation of the fluorinated product and the corresponding sulfonamide anion. A general catalytic cycle can be proposed:
Deprotonation: A suitable base abstracts a proton from the α-carbon of this compound, forming a nucleophilic carbanion.
Nucleophilic Attack: The carbanion attacks the electrophilic fluorine atom of the N-fluorosulfonamide reagent in an Sₙ2-type reaction.
Product Formation: The C-F bond is formed, yielding the α-fluorinated product, and the N-fluorosulfonamide is reduced.
Catalyst Regeneration: If a catalytic amount of base is used, it can be regenerated by reaction with the substrate, continuing the cycle.
The efficiency of this cycle would depend on the base strength, solvent, and temperature.
Reactions with Electron-Deficient Carbon Systems
The carbanion generated from this compound is a soft nucleophile, making it well-suited for reactions with electron-deficient carbon systems, particularly through conjugate addition pathways.
Michael Acceptor Additions
In the presence of a base, this compound is expected to act as a Michael donor, undergoing conjugate addition to α,β-unsaturated compounds (Michael acceptors) such as enones, enals, and nitroalkenes. The reaction proceeds via the formation of a new carbon-carbon bond at the β-position of the Michael acceptor.
The general mechanism involves:
Formation of the carbanion from this compound.
Nucleophilic attack of the carbanion on the β-carbon of the α,β-unsaturated system.
Protonation of the resulting enolate intermediate to yield the final 1,4-adduct.
The yields and stereoselectivity of such reactions would be influenced by the specific substrates, catalysts, and reaction conditions employed.
| Michael Acceptor Example | Expected Product Structure |
| Methyl acrylate | Methyl 4-cyano-4-[(2-nitrophenyl)sulfonyl]butanoate |
| Acrylonitrile | 2-(1-cyano-1-((2-nitrophenyl)sulfonyl)ethyl)succinonitrile |
| Methyl vinyl ketone | 4-cyano-4-[(2-nitrophenyl)sulfonyl]pentan-2-one |
Interactive Data Table: Hypothetical Michael Addition Reactions (Note: This data is illustrative of expected outcomes and not from published experimental results for this specific compound.)
Nucleophilic Aromatic Substitutions on Nitro(hetero)arenes
The carbanion of this compound can also participate in nucleophilic aromatic substitution (SₙAr) reactions. It can act as a nucleophile to displace a leaving group, typically a halide, on an electron-deficient aromatic or heteroaromatic ring. The presence of strong electron-withdrawing groups, such as a nitro group, on the target arene is crucial for activating the ring towards nucleophilic attack.
The reaction mechanism involves the formation of a resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity.
Influence of the 2-Nitrophenyl Moiety on Reaction Pathways
The 2-nitrophenyl group exerts a significant influence on the reactivity of the entire molecule through a combination of inductive and resonance effects, as well as potential steric hindrance.
Inductive Effect: The nitro group is strongly electron-withdrawing, which enhances the acidity of the methylene protons by stabilizing the resulting carbanion. This inductive pull is transmitted through the benzene (B151609) ring and the sulfonyl group.
Resonance Effect: The nitro group can delocalize negative charge through resonance, further stabilizing any anionic intermediates formed during a reaction. In the context of SₙAr reactions where the sulfonyl-containing ring itself might be attacked, the ortho and para positions are activated towards nucleophilic attack.
Steric Hindrance: The presence of the bulky sulfonyl group and the nitro group in the ortho position can sterically hinder the approach of reactants to the sulfonyl group or the aromatic ring itself. This can influence regioselectivity in reactions involving the aromatic ring.
Chelation and Directing Effects: The ortho positioning of the nitro and sulfonyl groups may allow for chelation with metal catalysts in certain reactions, potentially influencing stereochemical outcomes and reaction rates.
Steric and Electronic Effects on Carbanion Site
The reactivity of this compound is significantly influenced by the stability of the carbanion formed upon deprotonation of the α-carbon. Both steric and electronic factors originating from the (2-nitrophenyl)sulfonyl group play a crucial role in the delocalization and stability of this carbanion.
Electronic Effects: The primary electronic influence is the strong electron-withdrawing nature of both the sulfonyl (-SO₂) and the nitro (-NO₂) groups. The sulfonyl group stabilizes the adjacent carbanion through resonance and inductive effects, delocalizing the negative charge onto its oxygen atoms. The 2-nitrophenyl group further enhances this stabilization. The nitro group, particularly at the ortho position, is a powerful electron-withdrawing group that pulls electron density from the sulfonyl group and the phenyl ring, thereby increasing the acidity of the α-proton and stabilizing the resulting carbanion. This effect is common in related nitro-substituted compounds, where electron-withdrawing substituents increase the stability of anionic species. nih.gov
Steric Effects: The ortho-positioning of the nitro group on the phenyl ring introduces significant steric hindrance around the sulfonyl group. While the primary electronic effect of the nitro group is stabilizing, its steric bulk can influence the approach of reactants and the solvation of the carbanion. researchgate.net In nucleophilic substitution reactions involving similar sterically crowded molecules, such as phenyl 2,4,6-trinitrophenyl ethers, increased steric hindrance can impede the formation of intermediate complexes and slow down reaction rates. rsc.org For the carbanion of this compound, steric hindrance from the ortho-nitro group could restrict the geometry of the carbanion and its interaction with electrophiles, potentially favoring reactions with smaller, less demanding reagents. researchgate.netresearchgate.net
The interplay of these effects is summarized in the table below:
| Feature | Electronic Effect | Steric Effect | Impact on Carbanion Site |
| Sulfonyl Group (-SO₂) ** | Strong inductive and resonance withdrawal | Moderate bulk | Stabilizes negative charge, increasing α-proton acidity. |
| Ortho-Nitro Group (-NO₂) ** | Strong inductive and resonance withdrawal | High bulk | Enhances carbanion stability significantly. rsc.org |
| Nitrile Group (-CN) | Inductive and resonance withdrawal | Linear, minimal bulk | Contributes to the overall stabilization of the carbanion. |
Intramolecular Rearrangements and Photochemical Reaction Mechanisms (generalizable to nitrophenyl systems)
Nitrophenyl systems, particularly those with ortho-nitro substituents, are known to undergo characteristic intramolecular rearrangements and photochemical reactions. researchgate.netrsc.org These reactions are often initiated by the excitation of the nitro group.
Photochemical Reactions: Upon irradiation with UV light, ortho-nitrobenzyl compounds can undergo an intramolecular hydrogen abstraction, typically from an adjacent group, to form an aci-nitro intermediate. acs.org This intermediate is a key branching point for subsequent reactions. For a compound like this compound, this would involve the transfer of a proton from the α-carbon to one of the oxygens of the nitro group. Following the formation of the aci-nitro species, several pathways are possible:
Oxygen Transfer: The excited nitro group can transfer an oxygen atom to a benzylic position, leading to the formation of nitroso compounds and a carbonyl group. rsc.org
Cyclization: The aci-nitro intermediate can cyclize to form transient heterocyclic intermediates, such as benzisoxazolidines, which then rearrange to the final products. researchgate.netrsc.org
Rearrangement: The Bamberger rearrangement is a known reaction for N-phenylhydroxylamines, which can be formed from the reduction of nitroaromatic compounds. nih.gov This involves the acid-catalyzed rearrangement to form aminophenols. While not a direct photochemical reaction of the starting material, it represents a potential intramolecular rearrangement pathway for derivatives.
A generalized photochemical mechanism for 2-nitrobenzyl compounds is outlined below:
Excitation: The 2-nitrophenyl compound absorbs light, promoting the nitro group to an excited state.
Intramolecular H-Shift: An intramolecular 1,5-hydrogen shift occurs, forming a transient aci-nitro intermediate.
Intermediate Reactions: The aci-nitro intermediate undergoes further reactions, which can include cyclization or proton transfer, ultimately leading to rearranged products like 2-nitroso compounds. researchgate.netrsc.org
Intramolecular Rearrangements: In addition to photochemical reactions, thermal rearrangements can occur. The Fries rearrangement, for example, involves the intramolecular rearrangement of phenyl esters to hydroxyaryl ketones in the presence of a Lewis acid catalyst. doubtnut.com While not directly applicable to a sulfonyl compound, it illustrates the tendency of substituted phenyl groups to undergo intramolecular shifts.
Solvent Effects on Reaction Kinetics and Mechanisms
The choice of solvent profoundly impacts the kinetics and mechanisms of reactions involving this compound, primarily by influencing the stability of reactants, transition states, and intermediates.
The effect of a solvent on reaction rates is largely determined by its polarity and its ability to engage in specific interactions like hydrogen bonding. wikipedia.orgchemrxiv.org For reactions involving charged species, such as the formation and reaction of the carbanion from this compound, solvent stabilization is critical.
General Principles of Solvent Effects:
Increased Charge in Transition State: Reactions where the transition state is more charged than the reactants are accelerated by an increase in solvent polarity. wikipedia.org
Decreased Charge in Transition State: Reactions where the transition state is less charged than the reactants are slowed by an increase in solvent polarity. wikipedia.org
Charge Dispersal in Transition State: If charge is dispersed in the transition state, polar solvents will have a less pronounced effect.
The table below summarizes the expected effects of different solvent types on reactions involving this compound's carbanion.
| Solvent Type | Dielectric Constant | Key Interaction | Effect on Sₙ2 with Anionic Nucleophile | Reference |
| Polar Protic (e.g., Water, Methanol) | High | Hydrogen bonding | Decreases rate by strongly solvating the nucleophile. | youtube.com |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | High | Dipole-dipole | Increases rate by solvating the cation but leaving the nucleophile reactive. | youtube.comlibretexts.org |
| Non-Polar (e.g., Hexane, Toluene) | Low | van der Waals forces | Very slow rate due to poor solubility of charged species. | mdpi.com |
Impact of Polar and Aprotic Solvents on Transition States
The structure and stability of the transition state are highly sensitive to the solvent environment, particularly when comparing polar protic and polar aprotic solvents.
Polar Aprotic Solvents: Solvents like acetonitrile (ACN) and dimethyl sulfoxide (B87167) (DMSO) are polar but lack acidic protons. libretexts.org In reactions involving anionic nucleophiles, such as the carbanion of this compound, polar aprotic solvents are highly effective. youtube.comlibretexts.org They can solvate the counter-ion (e.g., K⁺, Na⁺) while leaving the anionic nucleophile relatively "bare" and highly reactive. libretexts.org This leads to a destabilization of the ground state of the nucleophile relative to the transition state, lowering the activation energy and accelerating the reaction rate. wikipedia.org Studies on nucleophilic aromatic substitution (SₙAr) reactions, a likely pathway for this compound, show that polar aprotic solvents like DMSO can significantly enhance reaction rates compared to other solvents. rsc.org Acetonitrile, being a polar aprotic solvent, is known to enhance charge transfer kinetics at interfaces. rsc.org
Polar Protic Solvents: Solvents such as water and methanol (B129727) possess acidic protons and can form strong hydrogen bonds. youtube.com While they can stabilize charged transition states, they can also strongly solvate anionic nucleophiles. nih.govyoutube.com This solvation creates a "cage" around the nucleophile, stabilizing its ground state and increasing the activation energy required for it to react. libretexts.org Therefore, bimolecular reactions involving strong, anionic nucleophiles are often slower in polar protic solvents compared to polar aprotic ones. youtube.com For the hydrolysis of related compounds like p-nitrophenyl trifluoroacetate (B77799) in acetonitrile, the transition state has been shown to involve a cyclic structure with several solvent (water) molecules, highlighting the specific role solvent can play in the transition state's geometry. nih.gov
Strategic Applications of 2 Nitrophenyl Sulfonyl Acetonitrile in Complex Organic Synthesis
Utility as a C1 Component in Cyclopropane (B1198618) Ring Construction
While not a classical C1 synthon in the manner of a carbene, [(2-Nitrophenyl)sulfonyl]acetonitrile and analogous active methylene (B1212753) compounds are instrumental in constructing cyclopropane rings through a pathway known as the Michael-Initiated Ring Closure (MIRC) reaction. nih.govrsc.orgub.ac.id This process is a powerful method for forming substituted cyclopropanes, which are significant structural motifs in numerous natural products and biologically active molecules. nih.gov
The mechanism involves a tandem sequence of reactions. First, a base deprotonates the this compound at the α-carbon, generating a stabilized carbanion. This nucleophile then engages in a Michael-type conjugate addition to an appropriate Michael acceptor, such as an α,β-unsaturated compound that also possesses a leaving group at the β-position (e.g., an α-bromo enone or ennitrile). The resulting intermediate, an enolate, subsequently undergoes an intramolecular nucleophilic substitution, displacing the leaving group and closing the three-membered ring. nih.gov This efficient annulation strategy provides access to densely functionalized cyclopropanes under transition-metal-free conditions. nih.gov
The scope of this reaction is broad, accommodating a variety of substituted arylacetonitriles and Michael acceptors. nih.gov The reactivity profile of this compound makes it a suitable candidate for this transformation, leading to the formation of cyclopropanes bearing both a sulfonyl and a nitrile group.
Table 1: Representative Michael-Initiated Ring Closure (MIRC) Reaction This table illustrates the general MIRC reaction scheme using analogous reactants as described in the literature.
| Nucleophile (Active Methylene Compound) | Michael Acceptor | Base | Product (Substituted Cyclopropane) |
|---|---|---|---|
| This compound | α-Bromo-α,β-unsaturated ester | K₂CO₃ | 2-Cyano-2-[(2-nitrophenyl)sulfonyl]cyclopropane-1-carboxylate |
| This compound | β-Bromo-β-nitroalkene | DBU | 1-Nitro-2-cyano-2-[(2-nitrophenyl)sulfonyl]cyclopropane |
| 2-Arylacetonitrile | (Z)-2-Bromo-3-phenylacrylonitrile | K₂CO₃ | Dinitrile-substituted cyclopropane nih.gov |
Precursor for Diverse Sulfonyl-Containing Derivatives
The this compound scaffold provides a platform for the synthesis of a variety of other sulfonyl-containing molecules, primarily through chemical manipulation of the versatile nitrile functional group. libretexts.orglibretexts.org The nitrile can undergo hydrolysis or reduction to yield key intermediates like carboxylic acids and primary amines, respectively, which can be further elaborated. libretexts.orgchemrxiv.org
Reduction to Amines: The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine (-CH₂NH₂). Common and effective reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation using catalysts such as Raney nickel or palladium. wikipedia.orgchemguide.co.ukorganic-chemistry.org This reaction converts this compound into 2-[(2-nitrophenyl)sulfonyl]ethan-1-amine. This resulting primary amine is a valuable intermediate, which can be subsequently acylated, alkylated, or used in the synthesis of more complex nitrogen-containing heterocycles, all while retaining the original (2-nitrophenyl)sulfonyl moiety.
Hydrolysis to Carboxylic Acids: Under either acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (-COOH). youtube.com The reaction typically proceeds through an amide intermediate, which may sometimes be isolated under milder basic conditions. youtube.com Vigorous heating in the presence of aqueous acid (like H₂SO₄) or a strong base (like NaOH) will drive the reaction to completion, yielding 2-[(2-nitrophenyl)sulfonyl]acetic acid. libretexts.orgyoutube.com This carboxylic acid derivative can then be converted into esters, amides, or other acid derivatives using standard organic chemistry protocols.
Table 2: Derivatization of this compound via Nitrile Transformations
| Transformation | Reagents & Conditions | Intermediate/Product Functional Group | Resulting Derivative Class |
|---|---|---|---|
| Reduction | 1. LiAlH₄ in ether; 2. H₂O workup chemguide.co.uk | Primary Amine (-CH₂NH₂) | Sulfonyl Amines |
| Reduction | H₂, Raney Ni catalyst, high pressure/temp wikipedia.org | Primary Amine (-CH₂NH₂) | Sulfonyl Amines |
| Partial Hydrolysis | aq. NaOH, mild heat youtube.com | Amide (-CONH₂) | Sulfonyl Amides |
| Full Hydrolysis | aq. H₂SO₄, reflux libretexts.org | Carboxylic Acid (-COOH) | Sulfonyl Carboxylic Acids |
Role in Carbon-Carbon Bond Formation Methodologies with Active Methylene Compounds
This compound is classified as an active methylene compound. cambridge.org The protons of the CH₂ group are rendered acidic by the powerful electron-withdrawing effects of the adjacent sulfonyl (SO₂) and nitrile (C≡N) groups. This acidity allows for easy deprotonation by a base to form a stabilized carbanion, which is a potent carbon nucleophile for a variety of reactions that form new carbon-carbon bonds. researchgate.netillinois.edunih.gov
One of the most fundamental applications of this reactivity is the Knoevenagel condensation. sphinxsai.comjocpr.compurechemistry.org In this reaction, the carbanion generated from this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting alkoxide intermediate is protonated and then undergoes dehydration (elimination of water) to yield a new, more substituted alkene. purechemistry.org This methodology provides a straightforward and efficient route to α-cyano-α-sulfonyl alkenes, which are themselves useful intermediates in further synthetic transformations. The reaction is typically catalyzed by weak bases like amines (e.g., piperidine) or can be promoted by various other catalysts under mild conditions. banglajol.info
Table 3: Knoevenagel Condensation with this compound
| Electrophile | Catalyst/Base | Reaction Conditions | Product |
|---|---|---|---|
| Benzaldehyde | Piperidine | Reflux in Ethanol | 2-Cyano-3-phenyl-2-[(2-nitrophenyl)sulfonyl]acrylonitrile |
| 4-Chlorobenzaldehyde | Urea, Microwave banglajol.info | Solvent-free, MW irradiation | 3-(4-Chlorophenyl)-2-cyano-2-[(2-nitrophenyl)sulfonyl]acrylonitrile |
| Cyclohexanone | TiCl₄ / Base | CH₂Cl₂, Room Temp. | 2-(Cyclohexylidene)-2-[(2-nitrophenyl)sulfonyl]acetonitrile |
Potential as a Building Block in Multi-Step Organic Syntheses
The diverse reactivity of this compound makes it a valuable building block for multi-step organic synthesis, where complex molecules are assembled through a sequence of reactions. nih.govflinders.edu.au Its ability to participate in cyclopropane formation, generate versatile amine and carboxylic acid derivatives, and engage in carbon-carbon bond-forming reactions allows for the strategic introduction of the cyanomethylsulfonyl fragment into a larger molecular framework.
The products obtained from the initial transformations of this compound can serve as key intermediates for subsequent steps. For instance:
Cyclopropane derivatives (from Section 4.1) can be used as rigid scaffolds or undergo further ring-opening reactions to access other functionalized structures.
Amine derivatives (from Section 4.2) are crucial for synthesizing peptides, alkaloids, or pharmacologically relevant heterocyclic systems like benzimidazoles or other nitrogen-containing rings. nih.gov
Knoevenagel products (from Section 4.3) contain an electron-deficient double bond, making them excellent Michael acceptors for subsequent conjugate addition reactions, further extending the carbon skeleton.
This building-block approach is central to the efficient synthesis of target molecules in fields such as medicinal chemistry and materials science. nih.govmdpi.com The presence of the ortho-nitro group on the phenyl ring also offers possibilities for further functionalization, such as reduction to an aniline, which can then participate in cyclization or coupling reactions. A patent describing the synthesis of (2-nitrophenyl)acetonitrile derivatives highlights their role as intermediates in larger synthetic schemes. google.com
Table 4: Illustrative Multi-Step Synthetic Pathway This table outlines a hypothetical, yet plausible, synthetic route demonstrating the compound's utility.
| Step | Starting Material | Reagents | Intermediate/Product | Purpose of Step |
|---|---|---|---|---|
| 1 | This compound | Benzaldehyde, Piperidine | 2-Cyano-3-phenyl-2-[(2-nitrophenyl)sulfonyl]acrylonitrile | C-C bond formation (Knoevenagel) |
| 2 | Product from Step 1 | NaBH₄, CoCl₂ | 2-Cyano-3-phenyl-2-[(2-nitrophenyl)sulfonyl]propanenitrile | Selective reduction of C=C bond |
| 3 | Product from Step 2 | H₂, Raney Ni | 2-(Aminomethyl)-3-phenyl-2-[(2-nitrophenyl)sulfonyl]propanenitrile | Reduction of nitrile to primary amine |
| 4 | Product from Step 3 | Acetic Anhydride | N-{[2-cyano-3-phenyl-2-(o-nosyl)]-propyl}acetamide | Functionalization of the amine |
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for this particular compound. The necessary computational data, such as ground and excited state energies, HOMO-LUMO values, and reaction pathway coordinates, are absent from the available literature.
Advanced Theoretical and Computational Chemistry of 2 Nitrophenyl Sulfonyl Acetonitrile
Reaction Mechanism Elucidation through Computational Modeling
Transition State Characterization
In computational chemistry, the characterization of a transition state (TS) is fundamental to understanding reaction mechanisms, kinetics, and predicting reaction outcomes. For a hypothetical reaction involving [(2-Nitrophenyl)sulfonyl]acetonitrile, identifying the transition state structure would be a critical step. This process typically involves locating a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.
The characterization is confirmed by a vibrational frequency analysis. A genuine transition state is distinguished by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. The magnitude of this imaginary frequency is related to the curvature of the potential energy surface at the saddle point.
For reactions involving sulfonyl-containing compounds, computational studies on similar molecules often employ Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G* or larger) to accurately model the electronic structure and geometry of the transition state. Techniques like the synchronous transit-guided quasi-Newton (STQN) method are often used to locate the TS structure efficiently.
Solvation Models in Computational Studies
The influence of a solvent on the geometry, electronic structure, and reactivity of a solute like this compound is significant. Computational studies typically account for these effects using solvation models, which can be broadly categorized as explicit or implicit.
Implicit solvation models, also known as continuum models, are computationally efficient and widely used. They represent the solvent as a continuous medium with a specific dielectric constant. Popular implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). These models are effective at capturing the bulk electrostatic effects of the solvent on the solute. For studies in acetonitrile (B52724), the dielectric constant of acetonitrile would be used in these calculations to simulate the solvent environment.
Explicit solvation models involve including a number of individual solvent molecules around the solute. This approach can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding, but it is significantly more computationally demanding. Hybrid models, which combine an explicit treatment of the first solvation shell with a continuum model for the bulk solvent, offer a compromise between accuracy and computational cost. The choice of solvation model would depend on the specific chemical question being addressed and the computational resources available.
Table 1: Common Solvation Models in Computational Chemistry
| Model Type | Model Name | Description | Computational Cost |
|---|---|---|---|
| Implicit | Polarizable Continuum Model (PCM) | Represents the solvent as a polarizable dielectric continuum. | Low |
| Implicit | Conductor-like Screening Model (COSMO) | A variant of the PCM method that is well-suited for polar solvents. | Low |
| Explicit | Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats the solute with quantum mechanics and the solvent with molecular mechanics. | High |
Quantitative Structure-Reactivity Relationships from Computational Data
Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. In the context of this compound, a QSRR study would typically involve calculating a set of molecular descriptors using computational methods and then correlating these descriptors with experimentally determined (or computationally predicted) reactivity data, such as reaction rates or equilibrium constants.
Computationally derived descriptors can be categorized into several types:
Electronic Descriptors: These include properties like atomic charges, dipole moments, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potentials. These descriptors provide insight into the electronic nature of the molecule and its susceptibility to nucleophilic or electrophilic attack.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity.
Once a set of descriptors is calculated for a series of related sulfonyl compounds, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSRR model. A robust QSRR model can then be used to predict the reactivity of new, untested compounds within the same chemical class, thereby guiding synthetic efforts and mechanistic studies.
Emerging Research Frontiers and Future Perspectives for 2 Nitrophenyl Sulfonyl Acetonitrile
Exploration of Novel Synthetic Pathways
The synthesis of arylsulfonylacetonitriles has traditionally relied on methods such as the oxidation of corresponding sulfides or the direct sulfonylation of acetonitrile (B52724) precursors. However, modern synthetic chemistry is continually seeking more efficient, sustainable, and milder reaction conditions. A significant frontier in this area is the development of metal-free synthetic routes.
One promising approach is the photoinduced synthesis of 2-(arylsulfonyl)acetonitriles. Recent research has demonstrated a method involving the metal-free insertion of sulfur dioxide using aryl iodides and an azide (B81097) reagent under ultraviolet irradiation at room temperature. rsc.org This process generates an aryl radical from the aryl iodide, which then undergoes sulfonylation via SO2 insertion to form an arylsulfonyl radical. This intermediate subsequently reacts to yield the final arylsulfonylacetonitrile product. rsc.org Applying this methodology to a 2-nitroaryl iodide precursor could provide a direct, metal-free pathway to [(2-Nitrophenyl)sulfonyl]acetonitrile under mild conditions.
Future exploration in this area will likely focus on expanding the substrate scope and improving the efficiency of such photoinduced reactions. The development of catalytic systems that can achieve this transformation using visible light would represent a further step towards more sustainable chemical synthesis.
Table 1: Comparison of Synthetic Pathways for Arylsulfonylacetonitriles
| Method | Precursors | Key Reagents/Conditions | Advantages | Potential Challenges |
| Traditional Oxidation | Aryl thioacetonitriles | Oxidizing agents (e.g., H₂O₂, m-CPBA) | High yields, well-established | Requires multi-step synthesis of precursor |
| Traditional Sulfonylation | 2-Nitrobenzenesulfonyl chloride, Acetonitrile | Strong base (e.g., NaH, LDA) | Direct C-S bond formation | Use of stoichiometric strong bases |
| Novel Photoinduced Pathway | 2-Nitroaryl iodide, Sulfur dioxide | UV irradiation, Azide reagent | Metal-free, mild conditions, good functional group tolerance rsc.org | Requires specific photochemical equipment |
Development of Asymmetric Transformations
The acetonitrile portion of this compound features a methylene (B1212753) group (–CH₂–) activated by two adjacent electron-withdrawing groups (sulfonyl and cyano). This makes the protons on this carbon acidic and susceptible to deprotonation, creating a nucleophilic carbanion. This reactivity is central to its potential use in carbon-carbon bond-forming reactions. A major future challenge and opportunity lies in controlling the stereochemistry of these reactions.
Asymmetric catalysis offers a powerful tool for synthesizing chiral molecules, which are crucial in pharmaceuticals and fine chemicals. westlake.edu.cnnih.gov Future research could focus on the development of chiral catalysts for enantioselective transformations involving the this compound anion. Potential areas of exploration include:
Asymmetric Alkylation: Using chiral phase-transfer catalysts or chiral metal complexes to guide the addition of alkyl halides to the carbanion, resulting in enantiomerically enriched α-substituted products.
Asymmetric Michael Additions: Reacting the carbanion with α,β-unsaturated compounds in the presence of a chiral catalyst to create stereodefined products with new stereocenters.
Catalytic Asymmetric Aldol Reactions: Developing chiral Lewis acid or Brønsted acid catalysts to control the stereoselective addition of the nitrile-stabilized carbanion to aldehydes or ketones.
Success in this frontier would transform this compound from a simple building block into a sophisticated tool for the asymmetric synthesis of complex molecular architectures.
Advanced Mechanistic Elucidations for Complex Systems
A deep understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. For a molecule like this compound, several mechanistic questions remain to be explored. The interplay between the ortho-nitro group and the sulfonylacetonitrile moiety is particularly complex and warrants detailed investigation.
Future mechanistic studies could employ a combination of kinetic analysis, computational modeling (DFT studies), and advanced spectroscopic techniques to probe reaction pathways. Key areas for elucidation include:
Nucleophilic Aromatic Substitution (SNAAr): Investigating the role of the sulfonylacetonitrile group in activating the aromatic ring for SNAAr reactions, where the nitro group is displaced by a nucleophile.
Radical Reactions: Exploring the potential for generating sulfur-centered radicals from the sulfonyl group or initiating radical cascades. Recent work on sulfinyl radicals derived from sulfinyl sulfones highlights the untapped potential of sulfur-centered radical chemistry in synthesis. nih.gov
Coordination Chemistry: Studying the interaction of the sulfonyl and nitro groups with metal centers. Research on phenyl sulfones coordinated to tungsten complexes has shown that metal coordination can dramatically alter the reactivity of the aryl ring, enabling novel nucleophilic addition sequences. nih.gov Similar principles could be applied to this compound to unlock new synthetic pathways.
Kinetic studies, similar to those performed on the hydrolysis of p-nitrophenyl sulfate, could reveal detailed information about transition states and the electronic effects of the nitrophenyl group on reactions at the sulfur center. researchgate.net
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers significant advantages in terms of safety, scalability, and efficiency. mdpi.com These benefits are particularly relevant for reactions involving energetic materials or hazardous reagents. The presence of a nitroaromatic group in this compound makes its synthesis and subsequent reactions prime candidates for flow chemistry applications.
Nitration reactions are often highly exothermic and can be hazardous on a large scale in batch processes. europa.eu A continuous-flow process for the nitration of a precursor aryl sulfonylacetonitrile would allow for precise temperature control, rapid heat dissipation, and a minimal volume of hazardous material at any given time, thereby enhancing safety. europa.eu Similarly, reactions using the this compound building block can be translated to flow systems. For instance, the oxidation of sulfides to sulfones has been successfully demonstrated under flow conditions, offering a pathway for its synthesis. researchgate.net
The integration of flow reactors with automated purification and analysis systems could lead to fully automated platforms for the multi-step synthesis of complex molecules derived from this compound. This approach is becoming increasingly important in the pharmaceutical industry for the rapid synthesis and optimization of active pharmaceutical ingredients (APIs). mdpi.comnih.gov
Application in Materials Science and Functional Molecule Design
The unique electronic and structural features of this compound make it an attractive scaffold for the design of novel functional materials and complex organic molecules. The diarylsulfone motif is a known component in functional materials, and this building block offers a route to more complex derivatives. researchgate.net
Potential applications in materials science include:
Polymer Chemistry: The nitro group can be readily reduced to an amine, providing a reactive handle for polymerization. The resulting aminophenyl sulfone monomer could be incorporated into high-performance polymers like polyamides or polyimides. Materials derived from polysulfone networks are known for their enhanced mechanical properties. researchgate.net
Nonlinear Optical (NLO) Materials: Molecules with a strong electron donor and acceptor separated by a π-conjugated system can exhibit NLO properties. The 2-nitrophenyl group is a strong electron acceptor. Reduction of the nitro group to an amine and further functionalization could create "push-pull" systems with potential applications in optoelectronics.
Functional Dyes: The aromatic structure serves as a chromophore that can be modified to create dyes with specific absorption and emission properties for use in sensing or imaging.
In medicinal chemistry, the sulfone group is a key structural motif in many biologically active compounds. The ability to use this compound in complex synthetic sequences, as demonstrated with related phenyl sulfones, opens a path to creating libraries of novel, drug-like molecules with diverse three-dimensional structures. nih.gov
Q & A
Q. Q1: What are the primary synthetic routes for [(2-Nitrophenyl)sulfonyl]acetonitrile, and how is structural purity confirmed?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 2-nitrobenzenesulfonyl chloride and acetonitrile derivatives under basic conditions. For example, 2-(2-nitrophenyl)acetonitrile has been used as a precursor in cyclization reactions to form isoindolinones, with yields optimized by solvent selection (e.g., THF vs. DMF) . Structural confirmation relies on spectroscopic techniques:
- NMR : Proton environments are analyzed for nitrophenyl (δ 7.5–8.5 ppm) and sulfonyl groups (δ 3.5–4.5 ppm for adjacent CH2). Quantum chemical methods may estimate spectra if experimental data is unavailable .
- IR : Strong absorptions near 1350 cm⁻¹ (S=O stretch) and 2250 cm⁻¹ (C≡N stretch) confirm functional groups .
Reactivity and Functional Group Transformations
Q. Q2: How does the nitro group influence the reactivity of this compound in substitution reactions?
Methodological Answer: The electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl moiety, facilitating nucleophilic attacks. For example:
- Substitution with Azides : Copper(I)-catalyzed "click" reactions with terminal alkynes yield triazole derivatives, critical in peptide backbone modifications .
- Elimination Reactions : Base-mediated deprotonation of the α-CH2 group generates sulfonyl-stabilized carbanions, enabling C–C bond formation .
Comparative studies with brominated analogs (e.g., 2,5-dibromo derivatives) suggest nitro groups reduce steric hindrance but increase electronic activation .
Advanced Mechanistic Studies
Q. Q3: What mechanistic insights exist for the cyclization reactions involving this compound?
Methodological Answer: Cyclization to isoindolinones proceeds via:
Nucleophilic Addition : The nitrile group attacks a carbonyl carbon (e.g., from 2-cyanobenzaldehyde), forming a tetrahedral intermediate .
Rearrangement : Intramolecular proton transfer and ring closure yield the fused heterocycle. Solvent polarity (e.g., DMF) stabilizes intermediates, improving yields up to 85% .
Mechanistic probes like isotopic labeling (e.g., ¹⁵N) or computational modeling (DFT) can validate transition states .
Data Contradictions in Synthetic Outcomes
Q. Q4: How can researchers resolve discrepancies in reported yields for reactions involving this compound?
Methodological Answer: Yield variations often stem from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance intermediate stabilization but may promote side reactions .
- Catalyst Loading : Copper(I) catalysts in azide-alkyne cycloadditions require precise stoichiometry (1–5 mol%) to avoid byproducts .
Systematic optimization using Design of Experiments (DoE) frameworks can identify critical variables (e.g., temperature, solvent) and validate reproducibility .
Applications in Heterocyclic Synthesis
Q. Q5: How is this compound utilized in synthesizing bioactive heterocycles?
Methodological Answer: The compound serves as a versatile precursor for:
- Pyridines : Condensation with enolizable ketones under acidic conditions forms substituted pyridines, with the sulfonyl group acting as a directing group .
- Chromenes : Microwave-assisted cyclization with aldehydes yields fused chromene derivatives, evaluated for antimicrobial activity .
Biological screening requires HPLC purity >95% and stability assays in physiological buffers .
Comparative Reactivity with Analogous Sulfonyl Acetonitriles
Q. Q6: How do structural modifications (e.g., nitro vs. bromo substituents) alter the reactivity of sulfonyl acetonitriles?
Methodological Answer:
- Electron-Withdrawing Groups (NO₂) : Increase electrophilicity, accelerating nucleophilic substitutions but reducing stability under acidic conditions .
- Halogen Substituents (Br) : Enhance leaving-group ability in elimination reactions but may introduce steric bulk .
Comparative kinetic studies (e.g., Hammett plots) quantify substituent effects on reaction rates .
Challenges in Spectroscopic Characterization
Q. Q7: What challenges arise in characterizing this compound via NMR, and how are they addressed?
Methodological Answer: Key challenges include:
- Signal Overlap : Aromatic protons from the nitrophenyl group may obscure adjacent CH2 signals. High-field instruments (≥400 MHz) and 2D techniques (HSQC, HMBC) resolve ambiguities .
- Dynamic Effects : Rotameric equilibria around the sulfonyl group broaden signals. Low-temperature NMR (−40°C) slows rotation, sharpening peaks .
Environmental and Safety Considerations
Q. Q8: What safety protocols are recommended for handling this compound in lab settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
